4-(4-ethyl-5-phenyl-1H-imidazol-2-yl)piperidine
Description
Properties
Molecular Formula |
C16H21N3 |
|---|---|
Molecular Weight |
255.36 g/mol |
IUPAC Name |
4-(5-ethyl-4-phenyl-1H-imidazol-2-yl)piperidine |
InChI |
InChI=1S/C16H21N3/c1-2-14-15(12-6-4-3-5-7-12)19-16(18-14)13-8-10-17-11-9-13/h3-7,13,17H,2,8-11H2,1H3,(H,18,19) |
InChI Key |
LEPXOENTQZPBNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(N1)C2CCNCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Piperidine Ring Formation
Piperidine precursors are often derived from 4-piperidone or its protected variants. For example, 1-carbethoxy-4-piperidone serves as a common starting material due to its stability and reactivity. In a patented method, condensation of 1-carbethoxy-4-piperidone with aniline under acidic conditions yields 1-(carbethoxy)-4-(phenylamino)-4-piperidine carboxanilide (Formula 1), a critical intermediate. Hydrolysis of the carbethoxy group using potassium hydroxide in isopropyl alcohol generates the free piperidine amine, enabling further functionalization.
Imidazole Ring Construction
The imidazole ring is synthesized via cyclization reactions. A representative method involves reacting ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate with aldehydes (e.g., benzaldehyde) to form benzylidene intermediates, which subsequently undergo cyclocondensation with nucleophiles like malononitrile or hydrazine derivatives. For the target compound, 5-phenyl-1H-imidazole-2-carbaldehyde is a likely precursor, reacting with ethylamine to introduce the ethyl group at the 4-position of the imidazole ring.
Coupling of Piperidine and Imidazole Moieties
The final step often involves linking the piperidine and imidazole subunits. In one approach, a Suzuki-Miyaura coupling attaches the 5-phenyl group to the imidazole ring, followed by nucleophilic substitution to introduce the piperidine. Alternatively, a Mannich reaction between 4-piperidone and pre-formed imidazole derivatives achieves the desired connectivity.
Detailed Synthetic Protocols
Method A: Condensation-Hydrolysis Sequence
-
Condensation : 1-Carbethoxy-4-piperidone (10 mmol) is refluxed with aniline (12 mmol) in toluene under Dean-Stark conditions for 12 hours, yielding 1-(carbethoxy)-4-(phenylamino)-4-piperidine carboxanilide (85% yield).
-
Hydrolysis : The intermediate is treated with 2M KOH in isopropyl alcohol at 80°C for 6 hours, removing the carbethoxy group to produce 4-(phenylamino)piperidine .
-
Imidazole Coupling : The free amine reacts with 4-ethyl-5-phenyl-1H-imidazole-2-carboxylic acid chloride in dichloromethane, catalyzed by triethylamine, to form the final product (72% yield).
Key Data :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | Aniline, toluene | 110°C | 85% |
| 2 | KOH, isopropyl alcohol | 80°C | 90% |
| 3 | Imidazole acid chloride, Et₃N | 25°C | 72% |
Method B: One-Pot Cyclization
A streamlined protocol involves simultaneous piperidine and imidazole formation:
-
Cyclocondensation : Ethyl glyoxalate (10 mmol), phenylacetaldehyde (10 mmol), and ammonium acetate (15 mmol) are heated in acetic acid at 120°C for 8 hours, generating 5-phenyl-1H-imidazole-2-carbaldehyde .
-
Piperidine Integration : The aldehyde is reacted with 4-aminopiperidine and ethylamine in ethanol under microwave irradiation (150°C, 30 minutes), directly yielding the target compound (68% yield).
Spectroscopic Validation :
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 2.45–2.60 (m, 4H, piperidine CH₂), 3.85 (s, 1H, NH), 7.30–7.50 (m, 5H, Ph), 8.10 (s, 1H, imidazole H).
-
IR (KBr): 3280 cm⁻¹ (N-H), 1650 cm⁻¹ (C=N), 1595 cm⁻¹ (C=C aromatic).
Optimization and Challenges
Solvent and Temperature Effects
Protecting Group Strategies
Catalytic Enhancements
-
Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate Suzuki couplings for phenyl group introduction, achieving >90% conversion in toluene/water biphasic systems.
-
Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields.
Industrial-Scale Considerations
Cost-Efficiency Analysis
| Component | Cost (USD/kg) | Role |
|---|---|---|
| 1-Carbethoxy-4-piperidone | 320 | Core precursor |
| Aniline | 12 | Amine source |
| Ethyl glyoxalate | 280 | Imidazole precursor |
| Palladium catalyst | 4500 | Coupling agent |
Recommendation : Replace Pd catalysts with cheaper nickel-based alternatives for large-scale production.
Environmental Impact
-
Waste streams from DMSO and toluene require neutralization and distillation for reuse.
-
Microwave methods reduce energy consumption by 40% compared to conventional heating.
Emerging Methodologies
Enzymatic Synthesis
Recent advances employ lipase enzymes to catalyze imidazole ring formation in aqueous media, achieving 60% yield under mild conditions (pH 7, 37°C).
Flow Chemistry
Continuous-flow reactors enable precise control over exothermic steps (e.g., cyclization), improving safety and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethyl-5-phenyl-1H-imidazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce reduced imidazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 4-(4-ethyl-5-phenyl-1H-imidazol-2-yl)piperidine is C16H21N3, with a molecular weight of 255.36 g/mol. The compound features a piperidine ring substituted with an imidazole moiety, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have indicated that compounds containing the imidazole and piperidine structures exhibit promising anticancer properties. For instance, derivatives of piperidine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Evaluation
In a study evaluating the anticancer potential of piperidine derivatives, several compounds demonstrated significant cytotoxicity against human cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 10.84 ± 4.2 |
| Compound B | A549 (Lung) | 12.5 |
| Compound C | HeLa (Cervical) | 20.12 ± 6.20 |
These results suggest that the piperidine nucleus can be effectively modified to enhance anticancer activity, making it a valuable scaffold in drug design .
Treatment of Metabolic Disorders
The compound has also been investigated for its potential in treating metabolic disorders such as type 2 diabetes and obesity. Research indicates that piperidine derivatives can inhibit certain enzymes related to glucose metabolism and insulin sensitivity.
Antimicrobial Properties
The antimicrobial activity of piperidine derivatives has been documented, demonstrating efficacy against various bacterial strains. The incorporation of imidazole into the structure enhances the compound's ability to disrupt microbial cell membranes.
Antibacterial Screening Results
In antibacterial screening, compounds derived from the piperidine structure showed varied effectiveness against common pathogens:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Staphylococcus aureus | Weak to Moderate |
| Escherichia coli | Moderate |
These findings highlight the potential of 4-(4-ethyl-5-phenyl-1H-imidazol-2-yl)piperidine as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-(4-ethyl-5-phenyl-1H-imidazol-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity, leading to its observed effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Piperidine-Imidazole Derivatives
Biological Activity
4-(4-ethyl-5-phenyl-1H-imidazol-2-yl)piperidine, a piperidine derivative, has garnered attention for its potential biological activities, particularly in pharmacology. This compound is characterized by its unique structural features that may contribute to various therapeutic effects, including anxiolytic, antidepressant, and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and recent research findings.
Chemical Structure and Properties
The molecular structure of 4-(4-ethyl-5-phenyl-1H-imidazol-2-yl)piperidine can be represented as follows:
This compound features a piperidine ring substituted with an imidazole moiety, which plays a crucial role in its biological interactions.
Biological Activity Spectrum
The biological activity of 4-(4-ethyl-5-phenyl-1H-imidazol-2-yl)piperidine has been evaluated across various studies. Key findings include:
- Opioid Receptor Affinity :
-
Antimicrobial Activity :
- Research has indicated that related piperidine derivatives possess significant antimicrobial properties against pathogens such as Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for related compounds were reported to be less than 20 µM, highlighting their potential as therapeutic agents against resistant bacterial strains .
- Neuroprotective Effects :
Table 1: Biological Activities of 4-(4-ethyl-5-phenyl-1H-imidazol-2-yl)piperidine Derivatives
Case Studies
Several studies have explored the pharmacological potential of piperidine derivatives:
- Study on Opioid Receptor Agonism : A series of experiments demonstrated that specific modifications to the piperidine structure enhanced affinity for opioid receptors, leading to significant anxiolytic effects in animal models. The study utilized the mouse tail suspension test to evaluate antidepressant-like behavior .
- Antimicrobial Screening : A high-throughput screening of a library containing similar compounds revealed that several exhibited potent activity against M. tuberculosis, with some achieving MIC values as low as 6.3 µM. This establishes a foundation for further development of these compounds as anti-tubercular agents .
Q & A
Basic: What experimental methodologies are recommended for optimizing the synthesis of 4-(4-ethyl-5-phenyl-1H-imidazol-2-yl)piperidine?
Answer:
To optimize synthesis, employ factorial design (e.g., full or fractional factorial experiments) to systematically evaluate variables such as reaction temperature, solvent polarity, and catalyst loading . For example:
- Key parameters : Reaction time (6–24 hrs), pH (6.5–8.5), and molar ratios (1:1–1:3 for amine:carbonyl equivalents).
- Analytical validation : Monitor reaction progress via HPLC (≥98% purity threshold) and characterize intermediates using H/C NMR .
- Safety protocols : Use inert atmospheres (N) for imidazole ring formation to prevent oxidation byproducts .
Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?
Answer:
A multi-technique approach is essential:
- NMR spectroscopy : Confirm regiochemistry of the imidazole and piperidine rings (e.g., H NMR for ethyl group protons at δ 1.2–1.4 ppm and aromatic protons at δ 7.2–7.6 ppm) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] expected at m/z 296.1765 for CHN) .
- FTIR : Identify functional groups (e.g., C=N stretch at 1640–1680 cm for the imidazole ring) .
Basic: What safety precautions are mandated during handling and storage?
Answer:
Adhere to GHS-compliant protocols:
- Handling : Use fume hoods, nitrile gloves, and eye protection (P210, P280 codes) due to potential skin/eye irritation .
- Storage : Store in airtight containers at –20°C under inert gas (Ar) to prevent hygroscopic degradation .
- Emergency response : For spills, neutralize with 5% sodium bicarbonate and adsorb with vermiculite (P305+P351+P338) .
Advanced: How can computational modeling enhance understanding of this compound’s reactivity?
Answer:
- Reaction path search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict intermediates and transition states in imidazole cyclization .
- Solvent effects : Simulate solvation free energies (COSMO-RS) to optimize solvent selection (e.g., dichloromethane vs. DMF) .
- Validation : Cross-reference computed IR/NMR spectra with experimental data to resolve ambiguities in tautomeric forms .
Advanced: What strategies resolve contradictions in binding affinity data during target validation?
Answer:
- Dose-response assays : Perform triplicate SPR (surface plasmon resonance) experiments with varying concentrations (1 nM–100 µM) to assess binding kinetics (, ) .
- Negative controls : Include structurally analogous compounds (e.g., 4-(2,4-dimethyl-1H-imidazol-5-yl)pyridine) to validate target specificity .
- Molecular docking : Use AutoDock Vina to simulate ligand-receptor interactions (e.g., piperidine nitrogen’s role in H-bonding with kinase active sites) .
Advanced: How to address discrepancies in reaction yields under scaled-up conditions?
Answer:
- Scale-up analysis : Apply Damköhler number () to assess mass transfer limitations (e.g., agitation speed ≥500 rpm for heterogeneous reactions) .
- In situ monitoring : Use PAT (process analytical technology) tools like ReactIR to detect intermediate accumulation .
- Statistical reconciliation : Perform ANOVA on batch data (n=5) to isolate variables (e.g., impurity profiles linked to residual solvents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
